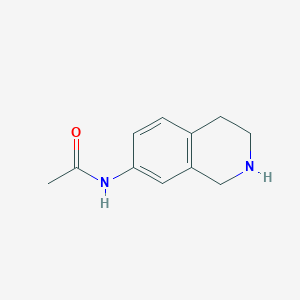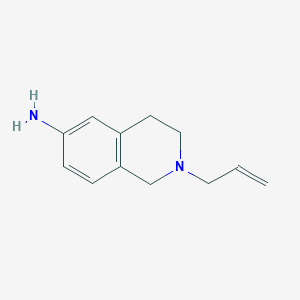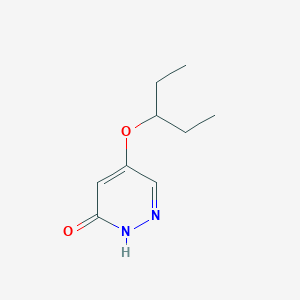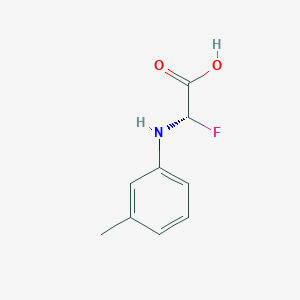
6-Amino-3-ethylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-etilquinazolin-4(3H)-ona es un compuesto orgánico que pertenece a la familia de las quinazolinonas. Las quinazolinonas son compuestos heterocíclicos que contienen un sistema de anillos de benceno y pirimidina fusionados. Este compuesto en particular presenta un grupo amino en la posición 6, un grupo etilo en la posición 3 y un grupo carbonilo en la posición 4 del anillo de quinazolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Amino-3-etilquinazolin-4(3H)-ona típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como la 2-aminobenzamida y el acetoacetato de etilo.
Reacción de ciclización: El paso clave involucra la ciclización de 2-aminobenzamida con acetoacetato de etilo en condiciones ácidas o básicas para formar el sistema de anillo de quinazolinona.
Métodos de producción industrial
En un entorno industrial, la producción de 6-Amino-3-etilquinazolin-4(3H)-ona puede involucrar condiciones de reacción optimizadas, como:
Catalizadores: El uso de catalizadores para mejorar las velocidades de reacción y los rendimientos.
Temperatura y presión: Condiciones controladas de temperatura y presión para garantizar una síntesis eficiente.
Purificación: Técnicas como la recristalización o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Amino-3-etilquinazolin-4(3H)-ona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinazolinona con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar el grupo carbonilo u otros grupos funcionales.
Sustitución: Los grupos amino y etilo pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Agentes reductores: Se pueden utilizar agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos de sustitución: Los agentes halogenantes, los agentes alquilantes y los nucleófilos se utilizan comúnmente en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinazolinona con diferentes grupos funcionales, mientras que las reacciones de sustitución pueden introducir diversos sustituyentes en las posiciones amino o etilo.
Aplicaciones Científicas De Investigación
6-Amino-3-etilquinazolin-4(3H)-ona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Biología: Las características estructurales del compuesto lo convierten en un candidato para estudiar las interacciones enzimáticas y la unión a proteínas.
Medicina: Los derivados de quinazolinona han mostrado promesa como posibles agentes terapéuticos para diversas enfermedades, incluido el cáncer y los trastornos neurológicos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y colorantes, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 6-Amino-3-etilquinazolin-4(3H)-ona depende de su aplicación específica. En química medicinal, por ejemplo, el compuesto puede interactuar con dianas moleculares como enzimas o receptores. Los grupos amino y etilo pueden influir en la afinidad de unión y la especificidad del compuesto, lo que lleva a diversos efectos biológicos. El grupo carbonilo en la posición 4 también puede desempeñar un papel en la reactividad del compuesto y las interacciones con otras moléculas.
Comparación Con Compuestos Similares
Compuestos similares
6-Aminoquinazolin-4(3H)-ona: Carece del grupo etilo en la posición 3.
3-Etilquinazolin-4(3H)-ona: Carece del grupo amino en la posición 6.
Quinazolin-4(3H)-ona: Carece de los grupos amino y etilo.
Singularidad
6-Amino-3-etilquinazolin-4(3H)-ona es único debido a la presencia de los grupos amino y etilo, lo que contribuye a sus propiedades químicas distintas y aplicaciones potenciales. La combinación de estos grupos funcionales permite una amplia gama de reacciones e interacciones químicas, lo que lo convierte en un compuesto versátil para diversas investigaciones científicas y aplicaciones industriales.
Propiedades
Número CAS |
873850-10-3 |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
6-amino-3-ethylquinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2,11H2,1H3 |
Clave InChI |
NVDSESSQTFBPIE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C(C1=O)C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)




![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)




![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)
![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)


